1-phenyl-N-tritylsulfanylmethanamine
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Overview
Description
1-Phenyl-N-tritylsulfanylmethanamine is an organic compound characterized by the presence of a phenyl group, a trityl group, and a sulfanyl group attached to a methanamine backbone
Preparation Methods
The synthesis of 1-phenyl-N-tritylsulfanylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including phenylamine and trityl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol at temperatures ranging from 0°C to 78°C.
Synthetic Routes: One common synthetic route involves the reaction of phenylamine with trityl chloride in the presence of a base to form the desired product.
Chemical Reactions Analysis
1-Phenyl-N-tritylsulfanylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-Phenyl-N-tritylsulfanylmethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-tritylsulfanylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-Phenyl-N-tritylsulfanylmethanamine can be compared with other similar compounds, such as:
Phenylamine: A primary amine with a phenyl group, known for its use in the synthesis of dyes and pharmaceuticals.
Tritylamine: A compound with a trityl group attached to an amine, used in organic synthesis and as a protecting group.
Sulfanylmethanamine: A compound with a sulfanyl group attached to a methanamine backbone, studied for its potential biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86864-57-5 |
---|---|
Molecular Formula |
C26H23NS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-phenyl-N-tritylsulfanylmethanamine |
InChI |
InChI=1S/C26H23NS/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
InChI Key |
BWCFPODVMMLZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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